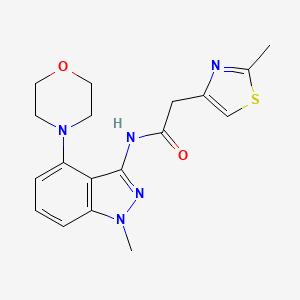

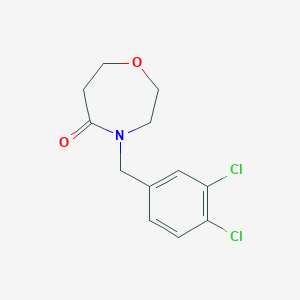

![molecular formula C13H16N4OS B5602413 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)

4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves the condensation of various aldehydes with amino-substituted triazoles. Although the exact synthesis pathway for 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol is not directly reported, similar compounds have been synthesized through reactions involving amino-triazole precursors and aromatic aldehydes in the presence of acid catalysts or base promotors. For instance, the condensation reaction of 4-amino-3-ethyl-1H-1,2,4-triazole-5(4H)-thione with 2-methylbenzaldehyde under specific conditions can yield structurally related triazole-thione derivatives (Wang et al., 2008).

Molecular Structure Analysis

Triazole compounds, including those with substituents similar to this compound, often exhibit interesting molecular geometries due to the conjugation of the triazole ring with other functional groups. X-ray crystallography and DFT calculations provide insights into their molecular structures, revealing short N=C double bonds and planar arrangements that facilitate π–π stacking interactions within the crystal lattice. These structural features contribute to the compound's stability and reactivity (Wang et al., 2008).

Chemical Reactions and Properties

The presence of a thiol group in the triazole structure opens avenues for various chemical reactions, such as thiol-ene reactions, which can be used for further functionalization of the molecule. The ethoxybenzylidene moiety might undergo nucleophilic addition reactions, potentially altering the compound's electronic and physical properties. The triazole core itself is known for participating in cycloaddition reactions, serving as a versatile precursor for synthesizing more complex molecules.

Physical Properties Analysis

Triazole derivatives generally exhibit moderate to high melting points and solubility in common organic solvents like ethanol, DMSO, and chloroform. Their specific physical properties depend on the nature and position of substituents on the triazole ring. The ethoxy group may increase solubility in less polar solvents, whereas the thiol group could contribute to higher reactivity and potentially lower stability in oxidative conditions.

Chemical Properties Analysis

Triazoles are renowned for their chemical stability, owing to the aromatic character of the triazole ring and the electron-donating effects of substituents such as the ethoxybenzylidene group. This stability is crucial for applications in harsh chemical environments. The thiol group in this compound adds nucleophilicity, making it a candidate for reactions involving electrophiles or for use in metal ion coordination.

Scientific Research Applications

Anticancer Properties

Research has explored the synthesis and anticancer evaluation of new derivatives of 1,2,4-triazole, showing that some compounds exhibit promising anticancer activity against a panel of 60 cell lines derived from nine cancer types. These findings suggest potential therapeutic applications of these compounds in cancer treatment (Bekircan et al., 2008).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities. Some of these compounds have demonstrated good to moderate activities against various microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2010).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of 1,2,4-triazole-3-thiols have been studied, leading to the development of new compounds with potential applications in various chemical reactions and material science (Kaldrikyan et al., 2016).

Antioxidant and Enzyme Inhibition

Research into the synthesis, characterization, and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings has revealed significant antioxidant and α-glucosidase inhibitory activities. These compounds could be explored further for their potential in managing oxidative stress and metabolic disorders (Pillai et al., 2019).

Corrosion Inhibition

Schiff bases derived from 1,2,4-triazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency suggests they could be effective materials for protecting metals against corrosion (Ansari et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-3-12-15-16-13(19)17(12)14-9-10-6-5-7-11(8-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,16,19)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUQCMNGKHSUSW-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

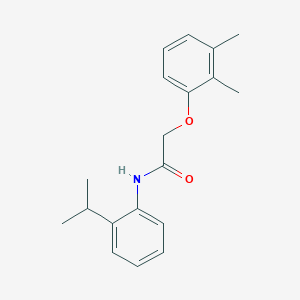

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)

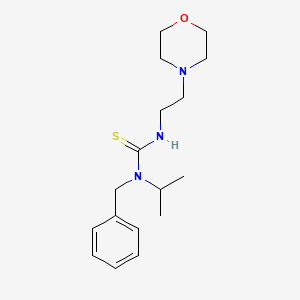

![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)

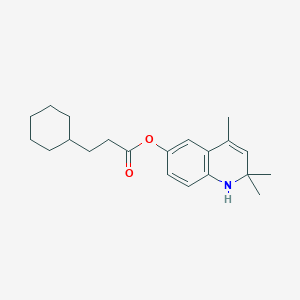

![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)

![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)